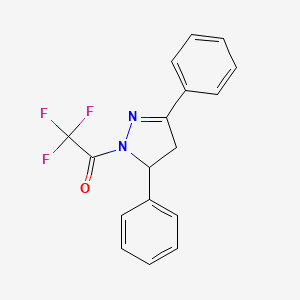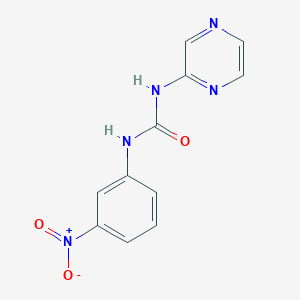
1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine, also known as CPP or 3-CMC, is a chemical compound that has gained attention in scientific research due to its potential use as a tool for studying the central nervous system. CPP is a piperazine derivative that has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain. In
Mecanismo De Acción
1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine binds to the NMDA receptor at a site that is distinct from the glutamate binding site. This binding results in a reduction in the amount of glutamate required to activate the receptor, leading to an increase in receptor activity. This compound has been shown to enhance the activity of the NMDA receptor in a number of brain regions, including the hippocampus and prefrontal cortex.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the central nervous system. In animal studies, this compound has been shown to enhance learning and memory, and to improve cognitive function. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress. In addition, this compound has been shown to have analgesic effects, reducing pain sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine has a number of advantages as a tool for studying the NMDA receptor. It is a potent and selective antagonist of the receptor, and its effects are reversible. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to the use of this compound in lab experiments. This compound has been shown to have some toxic effects at high doses, and its effects on the NMDA receptor may not be representative of the receptor's function in vivo.
Direcciones Futuras
There are a number of future directions for research on 1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine and its potential use in studying the central nervous system. One area of research is the development of more selective NMDA receptor antagonists that can be used to study specific subtypes of the receptor. Another area of research is the use of this compound in animal models of neurological disorders, such as Alzheimer's disease and schizophrenia, to better understand the role of the NMDA receptor in these conditions. Finally, there is potential for the development of new drugs based on the structure of this compound that could have therapeutic applications in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine involves the reaction of 3-methylbenzyl chloride with cyclohex-3-en-1-ol in the presence of a strong base to form 3-cyclohexen-1-ylmethylbenzene. This intermediate is then reacted with piperazine in the presence of a catalyst to form this compound. The synthesis of this compound has been described in detail in a number of scientific publications.
Aplicaciones Científicas De Investigación
1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine has been used in scientific research as a tool for studying the NMDA receptor and its role in the central nervous system. The NMDA receptor is involved in a number of physiological processes, including learning and memory, and is also implicated in a number of neurological disorders, such as Alzheimer's disease and schizophrenia. This compound has been shown to bind to the NMDA receptor and modulate its activity, making it a useful tool for studying the receptor's function.
Propiedades
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-[(3-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2/c1-17-6-5-9-19(14-17)16-21-12-10-20(11-13-21)15-18-7-3-2-4-8-18/h2-3,5-6,9,14,18H,4,7-8,10-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCQTBZXCZECIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5139962.png)
![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B5139969.png)
![N-[2-(4-chlorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5139984.png)
![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol dihydrobromide](/img/structure/B5139997.png)
![N-ethyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5140002.png)
![2-fluoro-N-{2-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5140006.png)
![1-[4-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5140017.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5140026.png)

![1-(1-hydroxyethyl)-17-(4-iodophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5140038.png)

![ethyl 1-[4-(acetylamino)benzyl]-3-piperidinecarboxylate](/img/structure/B5140060.png)
![N'-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-N,N-dimethylurea](/img/structure/B5140064.png)
![N-[4-(5-{[2-(benzylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-3-phenylpropanamide](/img/structure/B5140065.png)